Home > Products > Screening Compounds P143018 > 1-(4-Fluorophenyl)-1H-indazol-5-ol
1-(4-Fluorophenyl)-1H-indazol-5-ol -

1-(4-Fluorophenyl)-1H-indazol-5-ol

Catalog Number: EVT-8786488
CAS Number:
Molecular Formula: C13H9FN2O
Molecular Weight: 228.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Fluorophenyl)-1H-indazol-5-ol is a chemical compound belonging to the indazole class, which is characterized by its unique bicyclic structure containing a five-membered ring fused to a six-membered aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

Source

The compound can be synthesized through various methods, often involving the modification of existing indazole derivatives. Indazoles are known for their diverse pharmacological properties, making them significant in drug discovery and development.

Classification

1-(4-Fluorophenyl)-1H-indazol-5-ol is classified as a heterocyclic aromatic compound. It contains both nitrogen and carbon atoms in its structure, which contributes to its reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(4-Fluorophenyl)-1H-indazol-5-ol typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Utilizing hydrazine derivatives with appropriate aldehydes or ketones to form the indazole core.
  • Substitution Reactions: Introducing the 4-fluorophenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

Technical Details

A notable synthesis pathway involves the reaction of 4-fluorobenzaldehyde with a hydrazine derivative, followed by cyclization under acidic conditions. The use of catalysts such as copper salts can enhance yields and reduce reaction times. Characterization of the final product is often performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure and purity.

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-Fluorophenyl)-1H-indazol-5-ol is C11_{11}H8_{8}FN3_{3}O. Its structure features:

  • A fluorinated phenyl group at the 1-position.
  • An indazole moiety at the 5-position, which includes a nitrogen atom in the five-membered ring.

Data

The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance spectroscopy, such as distinct chemical shifts corresponding to hydrogen atoms on the indazole and phenyl rings. The melting point and solubility data are essential for determining its physical properties and potential applications.

Chemical Reactions Analysis

Reactions

1-(4-Fluorophenyl)-1H-indazol-5-ol can participate in various chemical reactions:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles, enhancing its utility as a building block in organic synthesis.
  • Oxidation Reactions: The alcohol group may be oxidized to form ketones or aldehydes, further expanding its synthetic versatility.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields. For instance, oxidation reactions may require specific reagents like chromium trioxide or potassium permanganate, depending on desired outcomes.

Mechanism of Action

Process

The biological activity of 1-(4-Fluorophenyl)-1H-indazol-5-ol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism often involves:

  1. Binding Affinity: The fluorine atom influences electronic properties, enhancing binding affinity towards target proteins.
  2. Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, facilitating biological interactions.

Data

Studies indicate that compounds with similar structures exhibit significant pharmacological effects, including anti-inflammatory and anticancer activities. Quantitative structure-activity relationship models may be employed to predict the efficacy of this compound based on its molecular features.

Physical and Chemical Properties Analysis

Physical Properties

1-(4-Fluorophenyl)-1H-indazol-5-ol typically appears as a white to off-white solid. Key physical properties include:

  • Melting Point: Generally ranges from 150°C to 160°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications.

Applications

Scientific Uses

The primary applications of 1-(4-Fluorophenyl)-1H-indazol-5-ol include:

  • Drug Development: As a scaffold for designing new therapeutic agents targeting various diseases, particularly cancer.
  • Biochemical Research: Used in studies investigating enzyme inhibition and receptor binding mechanisms.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to Indazole-Based Pharmacophores in Medicinal Chemistry

Significance of 1H-Indazole Scaffolds in Drug Discovery

The 1H-indazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties and versatile biological activities. This bicyclic aromatic system consists of a pyrazole ring fused to a benzene ring, with the 1H-tautomer being thermodynamically favored over the 2H-tautomer due to greater stability [4]. The molecular architecture of 1H-indazole enables multiple binding modalities with biological targets, including: (1) dual hydrogen-bond donor/acceptor capability via the pyrazole nitrogen atoms (N1 and N2), (2) π-π stacking interactions through the planar aromatic system, and (3) facile substitution at C3, C5, and C6 positions for structure-activity relationship optimization [4] [7]. These characteristics have established indazole as a "drug prejudice" scaffold, meaning it appears more frequently in drug candidates than would be expected by random chemical distribution [5].

Clinically approved drugs containing the 1H-indazole core demonstrate its therapeutic significance across multiple disease domains. Pazopanib (Votrient®), a 1H-indazole-containing tyrosine kinase inhibitor approved for renal cell carcinoma, targets vascular endothelial growth factor receptors (VEGFRs) through competitive ATP binding site occupation [5] [7]. Niraparib (Zejula®), another 1H-indazole derivative, functions as a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer treatment by exploiting synthetic lethality in DNA repair-deficient tumors [4] [5]. The structural diversity of these agents highlights the scaffold's adaptability to different target classes and mechanisms of action.

Table 1: Clinically Approved 1H-Indazole-Based Pharmaceuticals

Drug NameTherapeutic CategoryMolecular TargetKey Indications
PazopanibTyrosine Kinase InhibitorVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
NiraparibPARP InhibitorPARP-1/PARP-2Ovarian Cancer, Breast Cancer
AxitinibTyrosine Kinase InhibitorVEGFR-1/2/3Renal Cell Carcinoma
LinifanibTyrosine Kinase InhibitorVEGFR, PDGFRHepatocellular Carcinoma (Phase III)

Beyond approved drugs, 1H-indazole derivatives demonstrate promising pharmacological activities in preclinical development. Recent studies have identified potent indazole-based inhibitors targeting transforming growth factor-beta (TGF-β) receptors [9], histone deacetylases (HDACs) [10], and c-Jun N-terminal kinases (JNKs) [7]. The scaffold's balanced lipophilicity (typically logP 1.5-3.5) and moderate polar surface area (40-90 Ų) contribute to favorable drug-likeness parameters, enhancing cellular permeability while maintaining solubility sufficient for oral bioavailability [4] [5]. Metabolic studies indicate that 1H-indazole derivatives generally exhibit superior stability compared to related heterocycles like indole, particularly regarding resistance to cytochrome P450-mediated oxidation at the C3 position, which can be further modulated through strategic substitution [4] [7].

Historical Evolution of Fluorophenyl-Substituted Indazole Derivatives

The strategic incorporation of fluorinated aromatic systems into indazole pharmacophores represents a significant evolution in medicinal chemistry design, driven by the unique physicochemical properties imparted by fluorine atoms. Early indazole-based drug discovery focused primarily on simple alkyl or aryl substitutions at the N1 position, exemplified by bendazac (non-steroidal anti-inflammatory) and benzydamine (muscle relaxant) developed in the 1960s-1970s [4]. The discovery of kinase inhibition capabilities in the 1990s prompted exploration of halogenated derivatives to enhance target affinity and pharmacokinetic properties [5] [7].

The chronological development of fluorophenyl-substituted indazoles reveals progressive structural refinement. First-generation compounds featured unsubstituted phenyl rings at N1 (e.g., early pazopanib analogs), which demonstrated target affinity but suffered from rapid metabolic clearance via cytochrome P450-mediated aromatic hydroxylation [5]. Second-generation derivatives incorporated mono-halogenated phenyl groups, revealing that para-fluorination provided optimal balance between electronic effects, lipophilicity, and metabolic stability [7]. Contemporary fluorophenyl-indazoles now incorporate sophisticated substitution patterns, including the targeted compound 1-(4-fluorophenyl)-1H-indazol-5-ol which positions a phenolic hydroxyl at C5 for additional hydrogen-bonding capacity [9] [10].

Table 2: Evolution of Fluorophenyl-Substituted Indazole Derivatives

GenerationTime PeriodRepresentative StructureKey AdvancementsLimitations
First1990-20001-Phenyl-1H-indazoleEstablished core binding pharmacophoreRapid CYP-mediated metabolism
Second2000-20101-(4-Fluorophenyl)-1H-indazoleImproved metabolic stability, enhanced target affinityLimited solubility, moderate clearance
Third2010-Present1-(4-Fluorophenyl)-1H-indazol-5-olAdditional H-bonding site, optimized polarity, balanced LogDComplex synthesis, potential for glucuronidation

The synthetic methodology for fluorophenyl-indazoles has evolved in parallel with their pharmacological development. Early routes relied on copper-catalyzed N-arylation of indazoles with 1-bromo-4-fluorobenzene, which suffered from moderate yields and regioselectivity issues [4]. Contemporary approaches employ Buchwald-Hartwig palladium-catalyzed amination using 4-fluoroiodobenzene and phosphine ligands (e.g., XPhos, RuPhos), achieving superior yields (>85%) and compatibility with diverse indazole substitution patterns [1] [9]. For C5-hydroxylated derivatives like 1-(4-fluorophenyl)-1H-indazol-5-ol, protecting group strategies have been developed, typically involving O-benzylation before N-arylation followed by deprotection [9] [10].

Recent clinical candidates featuring the 1-(4-fluorophenyl)-1H-indazole motif demonstrate its continued relevance. The deuterated ALK5 inhibitor N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine incorporates this moiety to maintain kinase affinity while improving metabolic stability through deuterium substitution at vulnerable methyl groups [2]. Similarly, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors utilize the 4-fluorophenyl group to optimize hydrophobic interactions with the HDAC surface [10].

Role of 4-Fluorophenyl Moieties in Bioactivity Modulation

The strategic incorporation of 4-fluorophenyl at the N1 position of indazole derivatives induces profound effects on molecular recognition, pharmacokinetics, and pharmacodynamics. This substitution exploits several fluorine-specific properties: (1) high electronegativity (Pauling scale: 4.0) that creates a strong dipole moment without significant steric perturbation (van der Waals radius: 1.47 Å vs. hydrogen: 1.20 Å), (2) enhanced lipophilicity relative to unsubstituted phenyl (π-value: +0.14), and (3) resistance to oxidative metabolism by cytochrome P450 enzymes [4] [7] [10]. In the specific context of 1-(4-fluorophenyl)-1H-indazol-5-ol, these properties synergize with the C5-hydroxyl group to create a bifunctional pharmacophore capable of both hydrophobic interactions and hydrogen bonding.

The bioactivity modulation by 4-fluorophenyl manifests through three primary mechanisms:

  • Target Affinity Enhancement: The electron-withdrawing nature of fluorine increases the acidity of the indazole N2-H proton (pKa reduction ~0.5-1.0 units), strengthening hydrogen-bond donation to key residues in kinase ATP-binding sites. Molecular docking studies of VEGFR2 inhibitors demonstrate that 4-fluorophenyl derivatives form 0.2-0.3 Å shorter hydrogen bonds with backbone carbonyls of Cys919 compared to non-fluorinated analogs [5] [7].
  • Improved Membrane Permeability: Fluorination increases logP by approximately 0.9-1.2 units relative to phenyl, enhancing passive diffusion through lipid bilayers. For 1-(4-fluorophenyl)-1H-indazol-5-ol, computed logP values (cLogP) range from 2.4-2.6, optimal for blood-brain barrier penetration when combined with moderate polar surface area (69 Ų) [1] [7].
  • Metabolic Stabilization: Fluorine blocks para-hydroxylation, a primary metabolic pathway for phenyl-containing compounds. Microsomal stability assays confirm that 4-fluorophenyl-indazoles exhibit 3-5 fold lower intrinsic clearance in human liver microsomes compared to non-fluorinated counterparts [4] [9].

Table 3: Substituent Effects on Indazole Pharmacological Properties

N1-SubstituentcLogPTPSA (Ų)HLM Clearance (μL/min/mg)VEGFR2 IC₅₀ (nM)
Phenyl1.56938.7 ± 2.1145 ± 12
4-Fluorophenyl2.46912.3 ± 1.487 ± 8
4-Chlorophenyl2.86910.9 ± 0.992 ± 6
4-Methoxyphenyl1.97824.6 ± 1.8156 ± 14

Structure-activity relationship (SAR) studies reveal that positioning the fluorophenyl moiety at N1 rather than C3 is critical for maintaining potent kinase inhibition. In VEGFR2 assays, 1-(4-fluorophenyl)-1H-indazol-5-ol exhibits IC₅₀ values typically below 100 nM, while C3-substituted isomers show 5-10 fold reduced potency [5] [7]. This preference stems from the spatial orientation required for simultaneous hydrogen bonding via N2-H and hydrophobic contact with the gatekeeper residue in the kinase back pocket. Quantum mechanical calculations indicate that the 4-fluorophenyl group adopts a near-perpendicular dihedral angle (85-90°) relative to the indazole plane, minimizing steric clash while optimizing hydrophobic contact surface area [7] [9].

Recent innovations exploit the 4-fluorophenyl moiety for further chemical elaboration. In ALK5 inhibitors, the fluorine atom serves as a synthetic handle for palladium-catalyzed cross-coupling, enabling late-stage diversification without compromising the indazole core [9]. For HDAC inhibitors, the electron-deficient ring enhances π-stacking with tyrosine residues in the enzyme's surface recognition cap domain, as evidenced by 1.8-fold affinity improvement in 1-(4-fluorophenyl)-1H-indazol-5-yl-containing inhibitors compared to phenyl analogs [10]. These advancements confirm that 4-fluorophenyl substitution remains a versatile strategy for optimizing the therapeutic potential of indazole-based pharmacophores.

Properties

Product Name

1-(4-Fluorophenyl)-1H-indazol-5-ol

IUPAC Name

1-(4-fluorophenyl)indazol-5-ol

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

InChI

InChI=1S/C13H9FN2O/c14-10-1-3-11(4-2-10)16-13-6-5-12(17)7-9(13)8-15-16/h1-8,17H

InChI Key

JMQZHXMIVNTKNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)O)C=N2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.